molecular formula C15H16ClNO4S B500412 N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide CAS No. 433705-95-4

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B500412
CAS RN: 433705-95-4
M. Wt: 341.8g/mol
InChI Key: WVLCEKPFTOSZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity among researchers due to its unique properties and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can bind to the receptor and activate it, but not to the same extent as a full agonist. It may also have some affinity for other serotonin receptors, such as the 5-HT2C receptor.
Biochemical and Physiological Effects
Research has shown that this compound can have a range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood, cognition, and behavior. It may also cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to study the effects of activating this receptor in isolation, without interference from other receptors. However, one limitation is that it has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for conditions such as depression, anxiety, and addiction. It may also have applications in the study of other serotonin receptors, as well as other neurotransmitter systems. Further research is needed to fully understand its effects and potential uses.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves a series of chemical reactions that start with the condensation of 2,5-dimethoxybenzaldehyde and 3-chloro-2-methylphenylamine to form 2,5-dimethoxy-N-(3-chloro-2-methylphenyl)benzeneethanamine. This intermediate is then treated with sulfamic acid to produce the final product, this compound.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to have several potential applications in scientific research. It has been studied for its effects on serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been investigated for its potential as a tool for studying the structure and function of these receptors.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-12(16)5-4-6-13(10)17-22(18,19)15-9-11(20-2)7-8-14(15)21-3/h4-9,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLCEKPFTOSZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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